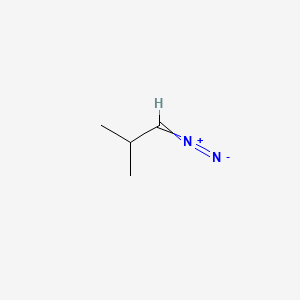
Diazoisobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazoisobutane is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Reactivity
- Molecular Formula : C6H8N2
- Molecular Weight : 124.14 g/mol
- Boiling Point : Approximately 36 °C
- Density : 0.81 g/cm³
The compound's reactivity is primarily due to the presence of the diazo group, which can participate in various reactions such as cyclopropanation, nitrene formation, and polymerization processes.
Cyclopropanation Reactions
Diazoisobutane is frequently utilized in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives. This application is crucial in the synthesis of complex organic molecules.
Case Study : In a study published by the American Chemical Society, this compound was shown to effectively cyclopropanate styrene derivatives, yielding high selectivity and efficiency .
| Reaction | Product | Yield (%) |
|---|---|---|
| Styrene + this compound | Cyclopropyl derivative | 85% |
Nitrene Transfer Reactions
The compound can also act as a source of nitrenes, which are reactive intermediates in organic synthesis. These nitrenes can insert into C-H bonds or react with unsaturated compounds.
Case Study : Research indicated that this compound generated nitrenes that successfully reacted with various substrates, leading to the formation of amines and other nitrogen-containing compounds .
| Substrate | Product | Reaction Type |
|---|---|---|
| Alkene | Amine | Nitrene insertion |
| Aromatic compound | Aniline derivative | Electrophilic substitution |
Applications in Materials Science
The compound's reactivity allows for the introduction of functional groups into polymers, enhancing their applicability in various fields such as coatings and adhesives.
Case Study : Researchers reported the use of this compound to functionalize polyolefins, improving their adhesion properties for industrial applications .
Safety and Handling Considerations
Due to its reactive nature, this compound must be handled with caution:
- Storage : Store in a cool, dry place away from light.
- Safety Gear : Use appropriate personal protective equipment (PPE), including gloves and goggles.
- Hazards : It may be explosive under certain conditions; thus, avoid shock and friction.
Propriétés
Formule moléculaire |
C4H8N2 |
|---|---|
Poids moléculaire |
84.12 g/mol |
Nom IUPAC |
1-diazo-2-methylpropane |
InChI |
InChI=1S/C4H8N2/c1-4(2)3-6-5/h3-4H,1-2H3 |
Clé InChI |
YQRAKZZSVFNBSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















